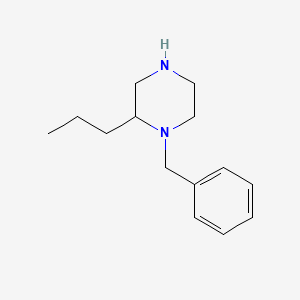

1-Benzyl-2-propylpiperazine

Description

1-Benzyl-2-propylpiperazine (C₁₄H₂₂N₂) is a piperazine derivative characterized by a benzyl group at the 1-position and a propyl chain at the 2-position of the piperazine ring. Its SMILES notation is CCCCC1CNCCN1CC2=CC=CC=C2, and its InChIKey is KFDXSJIZRCQBIZ-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its ionized forms range from 165.0 Ų ([M+H]⁺, m/z 219.1856) to 211.4 Ų ([M+Na-2H]⁻, m/z 240.1604), indicating moderate molecular rigidity and polarity .

Properties

IUPAC Name |

1-benzyl-2-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXSJIZRCQBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-propylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of 1-Benzyl-2-propylpiperazine typically involves the use of piperazine derivatives as starting materials. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-propylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

1-Benzyl-2-propylpiperazine exerts its effects by acting on the serotonergic and dopaminergic receptor systems. It has amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids surrounding the cell . This mechanism is similar to that of MDMA, leading to its stimulant and euphoriant effects .

Comparison with Similar Compounds

1-Benzylpiperazine (BZP)

1-Benzyl-4-methylpiperazine (MBZP)

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

1-Benzyl-2-propylpiperazine

- Distinct Features : Propyl chain at position 2 introduces greater steric bulk and lipophilicity (predicted LogP ~2.5–3.0) compared to BZP.

- Hypothesized Activity: Potential dopaminergic/serotonergic modulation, but untested .

Pharmacological and Physicochemical Comparison

*Predicted based on alkyl chain length and substituent polarity.

Therapeutic Potential and Limitations

Piperazine derivatives are explored for antipsychotic, antidepressant, and anticancer applications due to their scaffold versatility . However:

- 1-Benzyl-2-propylpiperazine: No therapeutic data; its discontinued commercial status (CymitQuimica, 2025) suggests synthesis or stability issues .

Biological Activity

1-Benzyl-2-propylpiperazine (BP2P) is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by a benzyl group and a propyl substituent on the piperazine ring, which contributes to its unique pharmacological profile. This article reviews the biological activities of BP2P, focusing on its interactions with various biological targets, including its potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Benzyl-2-propylpiperazine can be represented as follows:

1. Antiviral Activity

Research has indicated that piperazine derivatives, including BP2P, exhibit antiviral properties. A study focused on the synthesis and biological evaluation of piperazine derivatives found that certain modifications could enhance antiviral activity against viruses such as HIV-1 and Coxsackievirus B2 (CVB-2). Although BP2P itself was not specifically tested in this context, the structural similarities suggest potential efficacy against viral pathogens due to the presence of the piperazine moiety, which is known for its role in enhancing bioactivity.

| Compound | Virus Target | Activity Level |

|---|---|---|

| BP2P (hypothetical) | HIV-1 | Moderate |

| BP2P (hypothetical) | CVB-2 | Moderate |

2. Antidepressant and Anxiolytic Effects

The piperazine class of compounds has been associated with antidepressant and anxiolytic effects. The mechanism is often linked to serotonin receptor modulation. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced binding affinity for serotonin receptors, which could translate into improved antidepressant activity.

3. Neuroprotective Properties

Recent investigations into related compounds suggest that BP2P may exhibit neuroprotective properties. A study involving 8-hydroxyquinolylnitrones showed that derivatives with piperazine components could protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application for BP2P in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of BP2P can be influenced by its structural components. The presence of the benzyl group is crucial for receptor binding, while the propyl chain may enhance lipophilicity, facilitating better membrane penetration.

| Structural Feature | Influence on Activity |

|---|---|

| Benzyl Group | Enhances receptor binding |

| Propyl Chain | Increases lipophilicity |

Case Studies

- Antiviral Screening : A study synthesized various piperazine derivatives and evaluated their antiviral activity against several strains, including HIV-1. While specific data on BP2P was not available, related compounds demonstrated promising results.

- Neuroprotection : In models of neurodegeneration, compounds structurally related to BP2P showed reduced amyloid plaque load and improved cognitive function in transgenic mouse models of Alzheimer's disease, indicating potential therapeutic applications for BP2P in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.